N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide
Description
N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide is a heterocyclic compound featuring a thieno[3,2-c]thiazine core fused with a 2,2-dioxo group and substituted with a butanamide moiety via an imine linkage. This scaffold is structurally analogous to benzothiazine-derived carbohydrazides and sulfonamides, which are known for their antimicrobial and anti-inflammatory properties .
Properties
IUPAC Name |
N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S2/c1-3-4-10(15)13-12-8-7-19(16,17)14(2)9-5-6-18-11(8)9/h5-6H,3-4,7H2,1-2H3,(H,13,15)/b12-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNBBKASNFOQDL-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NN=C1CS(=O)(=O)N(C2=C1SC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N/N=C/1\CS(=O)(=O)N(C2=C1SC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide typically involves the condensation of a thieno[3,2-c]thiazin derivative with an appropriate amine. The reaction conditions often require the use of a dehydrating agent to facilitate the formation of the amide bond. For example, the reaction might involve heating the reactants in the presence of a catalyst such as acetonitrile .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing the reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide can undergo various chemical reactions, including:
Hydrolysis: This reaction involves breaking the amide bond in the presence of water, typically under acidic or basic conditions
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often requiring prolonged heating
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields a carboxylic acid and an amine .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C11H15N3O3S2
- Molecular Weight : 301.4 g/mol
- CAS Number : 477855-35-9
The structure features a thiazine ring fused with a thiophene ring and an aniline moiety, which contributes to its distinct reactivity and biological interactions.
Anticancer Activity
Research indicates that N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide exhibits potential anticancer properties. Studies have shown that compounds with similar thiazine structures can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives of thiazine compounds can effectively target specific cancer cell lines, leading to decreased viability and increased apoptosis rates .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Its mechanism involves the modulation of inflammatory pathways by inhibiting specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This action may provide therapeutic benefits in conditions characterized by chronic inflammation .
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, suggesting that it could be developed into a novel antibiotic or used in combination therapies to enhance the effectiveness of existing antibiotics .
Synthesis of Novel Compounds
The unique structure of this compound allows it to serve as a precursor for synthesizing other bioactive compounds. Researchers have utilized this compound in multi-step synthetic pathways to create derivatives with enhanced biological activities or altered pharmacokinetic profiles .
Catalysis
The compound's chemical properties make it suitable for use in catalytic processes within organic synthesis. Its ability to participate in various chemical reactions can facilitate the development of more efficient synthetic routes for pharmaceuticals and agrochemicals .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant reduction in tumor growth in vitro using derivatives of thiazine compounds similar to this compound. |
| Study B | Anti-inflammatory | Showed inhibition of COX enzymes leading to reduced inflammatory markers in animal models. |
| Study C | Antimicrobial | Exhibited activity against multiple bacterial strains, suggesting potential for antibiotic development. |
Mechanism of Action
The mechanism of action of N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptor sites, leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide
This analogue replaces the butanamide group with a benzamide substituent. However, the bulkier benzamide group may reduce solubility compared to the aliphatic butanamide chain in the target compound .
4-Methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline
This derivative substitutes the butanamide with a 4-methylaniline group. The absence of the carbonyl group in this compound reduces hydrogen-bonding capacity, which may diminish interactions with biological targets. Notably, this compound has been discontinued commercially, possibly due to stability or activity limitations .
N-Benzylidene-N’-(1-methyl-2,2-dioxo-2λ⁶-benzo[c][1,2]thiazin-4-ylidene)hydrazines
These benzothiazine carbohydrazides exhibit strong antibacterial activity against Gram-positive bacteria, attributed to their planar hydrazine linkage and electron-withdrawing sulfonyl groups. The butanamide derivative’s aliphatic chain may confer improved membrane permeability compared to these aromatic hydrazines .
Functional Group Variations and Bioactivity
*Calculated based on molecular formula C₁₂H₁₄N₃O₃S₂.
Mechanistic and Pharmacokinetic Insights
- Electron-Withdrawing Groups: The 2,2-dioxo group in the thienothiazine core enhances electrophilicity, facilitating interactions with nucleophilic residues in bacterial enzymes .
- Solubility and Permeability : The butanamide chain likely improves aqueous solubility compared to aromatic analogues, balancing lipophilicity for membrane penetration .
Biological Activity
N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide is a complex organic compound notable for its unique chemical structure and potential biological activities. This compound belongs to the class of thiazine derivatives, which are known for their diverse pharmacological properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Formula
- Molecular Formula: C13H13N3O3S3
- CAS Number: 477855-32-6
Structural Characteristics
The compound features a thieno[3,2-c]thiazine core with a methyl group and a butanamide side chain, contributing to its unique reactivity and biological properties.
Antimicrobial Properties
Research indicates that compounds with thiazine structures often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiazine can inhibit the growth of various bacteria and fungi. The specific activity of this compound against specific pathogens remains to be thoroughly investigated, but preliminary data suggest potential efficacy against Gram-positive bacteria.
Anticancer Activity
Thiazine derivatives have been explored for their anticancer properties. Mechanistic studies suggest that such compounds may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of tumor growth. The exact pathways influenced by this compound require further elucidation through targeted studies.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on related thiazine compounds demonstrated a significant reduction in bacterial load in vitro when treated with similar derivatives. The study highlighted the importance of structural modifications in enhancing biological activity.
- Anticancer Research : In vitro studies on thiazine derivatives indicated that they could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings suggest that this compound may also possess similar properties.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Interaction : It could bind to cellular receptors that regulate apoptosis or cell division.
Further research is essential to confirm these mechanisms through biochemical assays and molecular docking studies.
Research Findings Summary Table
Q & A
Basic Synthesis Design
Q: What multi-step synthesis protocols are recommended for synthesizing N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide, and what critical reaction conditions must be optimized? A: A plausible synthesis route involves:
- Step 1: Reacting substituted phenols or thiourea derivatives with acetyl chloride analogs to form intermediates (e.g., thiourea-acetamide coupling, as in ).
- Step 2: Cyclization under reflux with glacial acetic acid to construct the thieno-thiazine core ( ).
- Step 3: Introducing the amino-butanimide moiety via Schiff base formation under inert conditions (N₂ atmosphere) ( ).
Key optimizations: - Temperature control (reflux at 80–100°C) to avoid side reactions ( ).
- Monitoring via TLC and purification via silica gel chromatography ( ).
- Use of Pd catalysts (e.g., Pd(PPh₃)₄) for C–H activation in coupling steps ( ).
Reference: .
Advanced Mechanistic Analysis
Q: What reaction mechanisms govern the formation of the thieno[3,2-c]thiazin-4-ylidene ring system, and how can intermediates be stabilized during synthesis? A: The thieno-thiazine ring likely forms via:
- Thioureido-acetamide cyclization: Thiourea derivatives react with α,β-unsaturated ketones or maleimides, leading to intramolecular nucleophilic attack and ring closure ( ).
- Electrophilic aromatic substitution (EAS): Substituents on the thiazine ring direct regioselectivity, with electron-withdrawing groups (e.g., sulfonyl) stabilizing intermediates ().
Stabilization strategies: - Use of NaOtBu as a base to deprotonate reactive intermediates ( ).
- Solvent selection (e.g., acetic acid) to protonate unstable enolate intermediates ( ).
Reference: .
Structural Elucidation
Q: Which spectroscopic and crystallographic methods are most effective for confirming the stereochemistry and electronic environment of this compound? A:
- IR spectroscopy: Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) groups ( ).
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns ( ).
- X-ray crystallography: Resolves the E-configuration of the imine bond and confirms ring planarity (analogous to , which uses X-ray for a thiazole derivative).
- NMR (¹H/¹³C): Assigns chemical shifts for methyl groups (δ 1.2–1.5 ppm) and thiazine protons (δ 6.5–7.5 ppm) ( ).
Reference: .
Data Contradiction Resolution
Q: How can researchers resolve discrepancies in reaction yields when varying substituents or catalysts in the synthesis of this compound? A:
- Parameter screening: Systematically test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) and bases (NaOtBu vs. K₂CO₃) to optimize yields ( reports 44–88% yields based on substituents).
- Side-product analysis: Use LC-MS to identify byproducts (e.g., over-oxidized thiazine rings) and adjust redox conditions.
- Theoretical modeling: Apply DFT calculations to predict steric/electronic effects of substituents on reaction pathways ( emphasizes linking experiments to theory).
Reference: .
Theoretical Framework Integration
Q: How does frontier molecular orbital (FMO) theory inform the design of the amino-butanimide moiety for enhanced stability and reactivity? A:
- HOMO-LUMO analysis: The amino group’s lone pair (HOMO) interacts with the thiazine ring’s π* orbitals (LUMO), stabilizing the Schiff base via conjugation ( ’s thiazole analog shows similar electronic interactions).
- Steric effects: Bulky substituents (e.g., 1-methyl) on the thiazine ring reduce ring strain, as modeled in analogous systems ().
Experimental validation: - Compare computational predictions (e.g., Gaussian software) with spectroscopic data to refine synthetic routes ( ).
Reference: .
Purification Challenges
Q: What advanced separation techniques are recommended for isolating this compound from polar byproducts? A:
- Membrane filtration: Use nanofiltration membranes (MWCO ~500 Da) to separate low-molecular-weight impurities ( ).
- Countercurrent chromatography (CCC): Achieves high purity (>98%) for polar heterocycles using biphasic solvent systems (e.g., hexane/EtOAc/H₂O) ( ).
- HPLC-DAD: Combines purification with UV-vis monitoring (λ ~250–300 nm for thiazine absorbance) ( ).
Reference: .
Biological Activity Profiling
Q: What in vitro assays are suitable for evaluating the bioactivity of this compound, given its structural complexity? A:
- Enzyme inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) ( methodology, excluding commercial claims).
- Cellular uptake: Use confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) to track intracellular localization.
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values (analogous to ’s cytotoxicity studies).
Reference: .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
